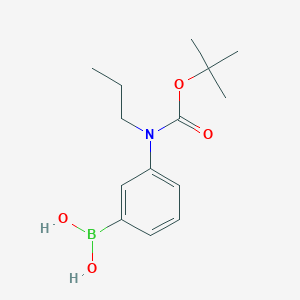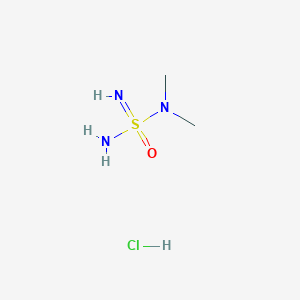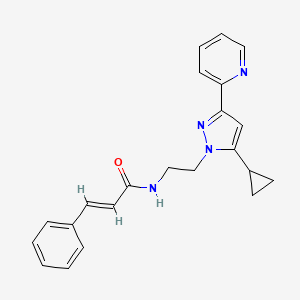
N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)cinnamamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)cinnamamide is a compound that likely contains a pyrazole ring, a feature common in many biologically active molecules. The structure suggests the presence of a pyridine ring as well, which is another important pharmacophore in drug design. The cyclopropyl group attached to the pyrazole ring could influence the molecule's conformation and, consequently, its biological activity. The cinnamamide moiety may contribute to the compound's binding affinity to various biological targets due to its planar and rigid structure.
Synthesis Analysis
The synthesis of related nitrogen-containing heterocycles has been described in the literature. For instance, the synthesis of pyrazole derivatives from ethyl 3-(6-dibenzothiophen-2-yl-pyridazin-3-ylamino)-3-oxopropanoate involves the formation of nitrogen heterocycles, which are confirmed by spectroscopic studies including IR, MS, 1H NMR, and 13C NMR . Although the exact synthesis of N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)cinnamamide is not detailed, similar synthetic strategies could potentially be applied, utilizing palladium-catalyzed reactions and silver-mediated cyclization as described for the synthesis of 2-substituted pyrazolo[1,5-a]pyridines .
Molecular Structure Analysis
The molecular structure of N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)cinnamamide would be expected to be characterized by the presence of multiple aromatic rings, which include the pyrazole and pyridine moieties. These rings contribute to the planarity of the molecule, potentially affecting its ability to interact with flat enzyme or receptor surfaces. The cyclopropyl group may introduce steric hindrance, influencing the overall three-dimensional shape of the molecule.
Chemical Reactions Analysis
The chemical reactivity of N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)cinnamamide would likely involve the functional groups present in its structure. The amide linkage could be involved in hydrolysis reactions under certain conditions, while the aromatic rings could participate in electrophilic substitution reactions. The presence of a pyrazole ring suggests potential reactivity at the nitrogen atoms, which could be exploited in further chemical modifications.
Physical and Chemical Properties Analysis
While specific physical and chemical properties of N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)cinnamamide are not provided, related compounds with nitrogen heterocycles typically exhibit certain solubility characteristics in organic solvents and may show varying degrees of stability depending on their substitution patterns. The compound's melting point, boiling point, and solubility would be influenced by the presence of the aromatic rings and the amide functional group. Spectroscopic methods, as mentioned in the synthesis of related compounds, would be essential in determining these properties .
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
Research efforts have been dedicated to synthesizing novel compounds with potential biological activities. For instance, a study presented the synthesis of new ethyl 5-(4-substituted benzamido)-1-phenyl-1H-pyrazole-4-carboxylates and N-(1H-indazol-6-yl)-4-substituted benzamides, revealing their antiproliferative activity against human lung carcinoma cells. The study highlights the importance of these compounds in activating intrinsic apoptotic pathways through p53 activation and promoting death receptor-mediated cell death (Raffa et al., 2019).
Cytotoxicity and Anticancer Potential
Another significant application is in the field of anticancer research, where novel pyrazole derivatives were designed, synthesized, and evaluated for their cytotoxicity and topoisomerase IIα inhibitory activity against various cancer cell lines. This research underscores the potential of these compounds as anticancer agents, with some derivatives showing superior cytotoxicity and promising drug-likeliness properties (Alam et al., 2016).
Molecular Docking Studies
Molecular docking studies are crucial for understanding the interaction between synthesized compounds and biological targets. Research involving pyrazole derivatives evaluated their topoisomerase IIα inhibitory activity, providing insights into their binding modes and potential as anticancer agents. This approach not only identifies compounds with significant biological activities but also helps in the optimization of these compounds for better therapeutic efficacy (Alam et al., 2016).
Insecticidal Applications
Beyond anticancer research, some derivatives of pyrazole and pyridine have been explored for their insecticidal properties. A study described the development of a scalable process for an insecticidal candidate, highlighting the [3 + 2] cyclization strategies for key intermediates. This research demonstrates the diverse applications of pyrazole derivatives, extending beyond medical applications to agricultural uses (Yang et al., 2019).
Propiedades
IUPAC Name |
(E)-N-[2-(5-cyclopropyl-3-pyridin-2-ylpyrazol-1-yl)ethyl]-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O/c27-22(12-9-17-6-2-1-3-7-17)24-14-15-26-21(18-10-11-18)16-20(25-26)19-8-4-5-13-23-19/h1-9,12-13,16,18H,10-11,14-15H2,(H,24,27)/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATRJJEWMJPHPMO-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCNC(=O)C=CC3=CC=CC=C3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C2=CC(=NN2CCNC(=O)/C=C/C3=CC=CC=C3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)cinnamamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

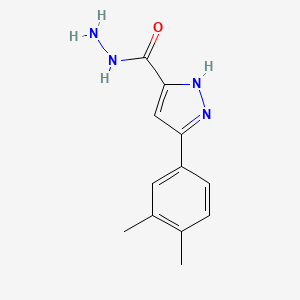
![3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanoic acid](/img/structure/B2529113.png)
![3-[[1-(1-Methylimidazol-2-yl)sulfonylpiperidin-4-yl]methoxy]-6,7-dihydro-5H-cyclopenta[c]pyridazine](/img/structure/B2529114.png)
![1-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B2529117.png)
![5-Bromo-4-{4-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}pyrimidin-2-amine](/img/structure/B2529118.png)
![N-(3-chloro-4-fluorophenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2529119.png)

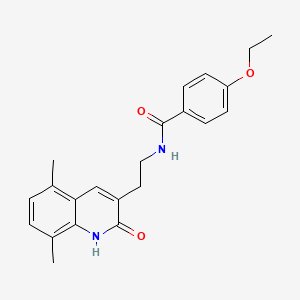
![N-(1-Cyanocyclobutyl)-2-[2-(dimethylamino)ethoxy]-N-methylpyridine-4-carboxamide](/img/structure/B2529123.png)
![N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]-N'-(2-morpholin-4-ylethyl)ethanediamide](/img/structure/B2529124.png)

![3-{3-oxo-5-[({[4-(propan-2-yl)phenyl]carbamoyl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(thiophen-2-yl)methyl]propanamide](/img/structure/B2529126.png)
